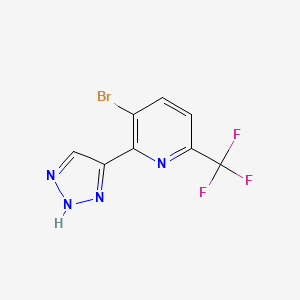![molecular formula C18H21N3O2S B15209646 Benzenesulfonamide, 4-butyl-N-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)- CAS No. 858117-35-8](/img/structure/B15209646.png)
Benzenesulfonamide, 4-butyl-N-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1H-Pyrrolo[2,3-b]pyridin-3-yl)methyl)-4-butylbenzenesulfonamide is a compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a pyrrolopyridine core, which is a fused bicyclic system consisting of a pyrrole ring and a pyridine ring, linked to a butylbenzenesulfonamide moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((1H-Pyrrolo[2,3-b]pyridin-3-yl)methyl)-4-butylbenzenesulfonamide typically involves multi-step organic synthesis. One common method starts with the preparation of the pyrrolopyridine core, which can be achieved through cyclization reactions involving pyrrole and pyridine derivatives. The key steps include:
Formation of the Pyrrolopyridine Core: This can be done through a cyclization reaction involving a pyrrole derivative and a pyridine derivative under acidic or basic conditions.
Introduction of the Butyl Group: The butyl group can be introduced through alkylation reactions using butyl halides in the presence of a base.
Sulfonamide Formation:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
N-((1H-Pyrrolo[2,3-b]pyridin-3-yl)methyl)-4-butylbenzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications, including as kinase inhibitors for cancer treatment.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-((1H-Pyrrolo[2,3-b]pyridin-3-yl)methyl)-4-butylbenzenesulfonamide involves its interaction with specific molecular targets. For example, it may act as a kinase inhibitor by binding to the active site of the enzyme and preventing its activity. This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The exact molecular pathways involved depend on the specific biological context and target.
類似化合物との比較
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine Derivatives: These compounds share the pyrrolopyridine core and have similar biological activities.
Butylbenzenesulfonamide Derivatives: Compounds with similar sulfonamide moieties that exhibit comparable chemical properties.
Uniqueness
N-((1H-Pyrrolo[2,3-b]pyridin-3-yl)methyl)-4-butylbenzenesulfonamide is unique due to its specific combination of the pyrrolopyridine core and the butylbenzenesulfonamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
858117-35-8 |
|---|---|
分子式 |
C18H21N3O2S |
分子量 |
343.4 g/mol |
IUPAC名 |
4-butyl-N-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C18H21N3O2S/c1-2-3-5-14-7-9-16(10-8-14)24(22,23)21-13-15-12-20-18-17(15)6-4-11-19-18/h4,6-12,21H,2-3,5,13H2,1H3,(H,19,20) |
InChIキー |
IYVJDOYSSSVBIJ-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=CC=C(C=C1)S(=O)(=O)NCC2=CNC3=C2C=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Ethyl-3-(methoxymethyl)-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine](/img/structure/B15209566.png)
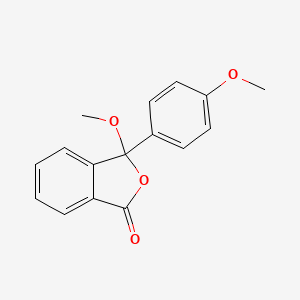
![Methyl [4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate](/img/structure/B15209580.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-4-methylpyrrolidine](/img/structure/B15209581.png)
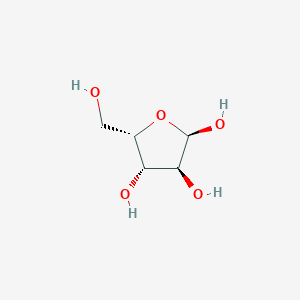


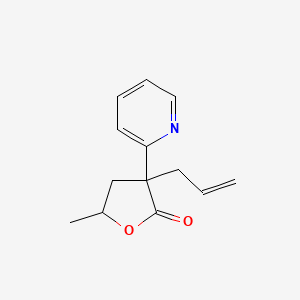

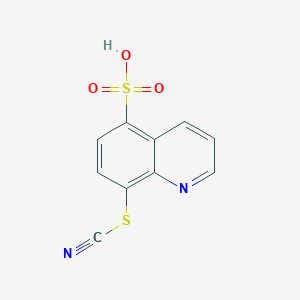
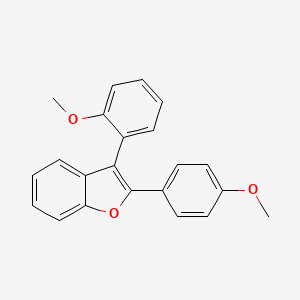

![2-([1,1'-Biphenyl]-4-yl)-4-methylpyrrolidine](/img/structure/B15209635.png)
